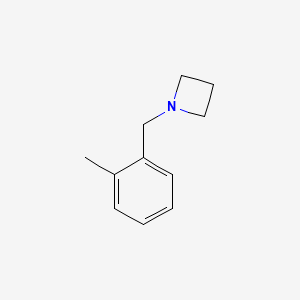

1-(2-Methylbenzyl)azetidine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15N |

|---|---|

Peso molecular |

161.24 g/mol |

Nombre IUPAC |

1-[(2-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H15N/c1-10-5-2-3-6-11(10)9-12-7-4-8-12/h2-3,5-6H,4,7-9H2,1H3 |

Clave InChI |

GLHFSARFPWQSDC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1CN2CCC2 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 2 Methylbenzyl Azetidine and Its Derivatives

Direct Synthesis Strategies for N-Benzylazetidines

The direct formation of the azetidine (B1206935) ring, particularly with an N-benzyl substituent, can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions.

Reductive Cyclization Approaches

Reductive cyclization provides a robust pathway to N-substituted azetidines, typically involving the intramolecular cyclization of an intermediate formed via reduction. A common strategy is the reductive cyclization of γ-haloalkyl-imines. bham.ac.uk In this approach, the imine is first reduced to the corresponding secondary amine, which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the four-membered ring. bham.ac.uk

De Kimpe and co-workers demonstrated that treating γ-haloalkyl-imines with sodium borohydride (B1222165) in methanol (B129727) leads to the formation of N-substituted azetidines in high yields. bham.ac.uk This method involves the in-situ formation of the amine, which readily cyclizes. bham.ac.uk Similarly, another approach begins with the selective acylation of diketones, which are then converted into γ-bromo ketones. bham.ac.uk These ketones react with primary amines to form imines that, upon reduction with sodium borohydride, yield 1,2,3-substituted azetidines. bham.ac.uk The efficiency of these reactions highlights the utility of reductive cyclization for accessing a variety of azetidine structures.

Table 1: Examples of Reductive Cyclization for Azetidine Synthesis

| Precursor Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| γ-Haloalkyl-imine | NaBH₄ | Methanol, Reflux | N-Substituted Azetidine | High | bham.ac.uk |

| γ-Bromo-imine | NaBH₄ | Methanol | 1,2,3-Trisubstituted Azetidine | Good to Excellent | bham.ac.uk |

An alternative one-pot procedure combines an organocatalytic aza-Michael addition to an enone with an intramolecular reductive cyclization of the resulting adduct, affording optically active 1,2,4-trisubstituted azetidines with excellent stereocontrol. thieme-connect.com

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition, [3+1] Cycloaddition)

Cycloaddition reactions offer a powerful and atom-economical method for constructing the azetidine ring in a single step. rsc.org

The [2+2] photocycloaddition , known as the aza Paternò-Büchi reaction, involves the reaction of an imine with an alkene to form an azetidine. rsc.org While historically challenging, recent advancements have made this approach more accessible. rsc.orgresearchgate.net Visible-light-mediated protocols using iridium photocatalysts have been developed, allowing the reaction to proceed under mild conditions with broad functional group tolerance. chemrxiv.orgnih.gov These methods often utilize oximes or related imine surrogates that, upon triplet energy transfer from the photocatalyst, react with various alkenes to produce highly functionalized azetidines. researchgate.netnih.gov

The [3+1] cycloaddition is another effective strategy. A notable example is the enantioselective [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides. acs.orgnih.gov This reaction, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, proceeds under mild conditions to furnish enantioenriched exo-imido azetidines in excellent yields and with high enantioselectivity (up to 94% ee). acs.orgnih.gov Another variant involves the copper(I)-catalyzed asymmetric [3+1] cycloaddition of enoldiazoacetates with imido-sulfur ylides to generate chiral azetines, which can be subsequently hydrogenated to yield tetrasubstituted azetidines. nih.govresearchgate.net

Table 2: Overview of Cycloaddition Strategies for Azetidine Synthesis

| Reaction Type | Precursors | Catalyst/Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Imine (or surrogate) + Alkene | UV light or Visible-light photocatalyst (e.g., Ir-based) | Direct, atom-economical access to functionalized azetidines. | chemrxiv.orgrsc.orgnih.gov |

| [3+1] Cycloaddition | Donor-Acceptor Aziridine + Isocyanide | Chiral N,N′-dioxide/Mg(II) complex | Enantioselective synthesis of exo-imido azetidines. | acs.orgnih.gov |

Ring Contraction Methodologies

Ring contraction offers an alternative route to the strained azetidine ring from more readily available five-membered heterocycles. acs.orgrsc.org A prominent method involves the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov In this process, the N-sulfonyl-activated pyrrolidinone is treated with a nucleophile (such as an alcohol, phenol, or aniline) in the presence of a base like potassium carbonate. acs.orgnih.gov The reaction proceeds through a proposed nucleophilic attack and cleavage of the N-C(O) bond, leading to an intermediate that undergoes intramolecular Sₙ2 cyclization to displace the bromide, forming an α-carbonylated N-sulfonylazetidine. rsc.org This method is versatile, allowing for the efficient incorporation of various nucleophiles into the final azetidine structure. acs.org

Synthesis from Amino Alcohols and Related Precursors

The cyclization of γ-amino alcohols is a classical and widely used method for synthesizing azetidines. organic-chemistry.orgresearchgate.net The general strategy involves a two-step sequence: activation of the terminal hydroxyl group of a 1,3-amino alcohol, followed by an intramolecular cyclization via nucleophilic attack by the nitrogen atom. researchgate.netorganic-chemistry.org

Activation of the hydroxyl group is typically achieved by converting it into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes the ring-closing reaction. organic-chemistry.org An efficient method for preparing N-aryl-2-cyanoazetidines from β-amino alcohols involves a sequence of copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation/ring closure. organic-chemistry.org Alternatively, reagents like N,N'-carbonyldiimidazole can mediate the cyclization of amino alcohols, offering an efficient method that avoids toxic reagents and tolerates a wide range of functional groups. researchgate.net

Palladium-Catalyzed C-N Bond Forming Reactions

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed reactions for heterocycle synthesis. Palladium-catalyzed intramolecular C-N bond formation via C-H activation has emerged as an efficient method for constructing azetidines. organic-chemistry.orgorganic-chemistry.org This approach enables the conversion of unactivated C(sp³)–H bonds at the γ-position of an amine into a C-N bond. organic-chemistry.orgrhhz.net

Typically, a directing group, such as a picolinamide (B142947) (PA), is attached to the amine substrate. organic-chemistry.orgacs.org In the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., PhI(OAc)₂), the catalyst selectively activates a γ-C(sp³)–H bond, leading to intramolecular amination and the formation of the azetidine ring. organic-chemistry.orgrhhz.net This method is characterized by its use of inexpensive reagents, mild operating conditions, and the ability to construct complex polycyclic azetidine scaffolds. organic-chemistry.orgacs.org

Table 3: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

| Substrate Type | Catalyst System | Conditions | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Picolinamide (PA)-protected amine | Pd(OAc)₂ / PhI(OAc)₂ | Acetic Acid | Azetidine | High diastereoselectivity, good functional group tolerance. | organic-chemistry.orgrhhz.net |

Aza-Michael Addition Protocols

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction that can be integrated into azetidine synthesis. mdpi.comresearchgate.netdntb.gov.ua This strategy can be applied to prepare precursors for subsequent cyclization. thieme-connect.com For example, a highly enantioselective organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones generates adducts that can be subjected to intramolecular reductive cyclization in a one-pot procedure to yield 1,2,4-trisubstituted azetidines. thieme-connect.com

In other protocols, the aza-Michael addition is used to functionalize a pre-existing azetidine ring. For instance, (N-Boc-azetidin-3-ylidene)acetate can react with various heterocyclic amines via an aza-Michael addition to produce functionalized 3-substituted azetidines, which are valuable building blocks for more complex molecules. mdpi.comnih.gov This demonstrates the versatility of the aza-Michael reaction in the broader context of synthesizing azetidine derivatives. mdpi.comresearchgate.net

Stereoselective Synthesis of 1-(2-Methylbenzyl)azetidine Analogues

The creation of stereochemically defined centers on the azetidine ring is crucial for developing new therapeutic agents. Various methods have been developed to control the stereochemical outcome of these syntheses.

Enantioselective and diastereoselective cyclization reactions represent a powerful approach to constructing chiral azetidines. These methods often involve intramolecular ring closure of a suitably functionalized precursor, where the stereochemistry is directed by a chiral catalyst or a pre-existing stereocenter.

One common strategy involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For instance, the base-induced cyclization of γ-chloro amines can lead to the formation of azetidines. However, this reaction can be complicated by a competing elimination pathway. nih.gov The choice of base and reaction conditions is critical to maximize the yield of the desired azetidine. High thermal conditions, sometimes employing microwave irradiation, have been shown to be effective for this transformation. nih.gov

Iodine-mediated cyclization of homoallyl amines presents another effective method, proceeding via a 4-exo-trig cyclization to yield cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov These iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine. nih.gov

A highly enantioselective difunctionalization of azetines has been achieved through a copper-catalyzed boryl allylation, providing access to chiral 2,3-disubstituted azetidines. acs.org This method is notable for its ability to create two new stereogenic centers simultaneously with high efficiency and stereoselectivity. acs.org

Furthermore, a one-pot, iodine-mediated formal [2+2] cycloaddition reaction of α-amidomalonates with enones has been developed to produce highly functionalized azetidine derivatives with high diastereoselectivity. nih.gov By using α-ureidomalonates, this method can be extended to synthesize 2,4-dioxo-1,3-diazabicyclo[3.2.0]heptanes, which can then be converted to polyfunctionalized azetidines through ring-opening reactions. nih.gov

The reduction of β-lactams (azetidin-2-ones) is a well-established and convenient method for accessing azetidines, generally proceeding with retention of the ring substituents' stereochemistry. acs.org Diastereoselective reduction of C-3 functionalized azetidin-2-ones using reagents like sodium borohydride can provide trans-2,3-disubstituted azetidines. rsc.org

| Cyclization Method | Key Features | Stereoselectivity |

| Base-induced cyclization of γ-chloro amines | Can be complicated by elimination; requires optimization of base and temperature. nih.gov | Dependent on reaction conditions. |

| Iodine-mediated cyclization of homoallyl amines | Proceeds via 4-exo-trig cyclization; iodo-azetidine product can be further functionalized. nih.gov | High diastereoselectivity for cis-isomers. nih.gov |

| Copper-catalyzed boryl allylation of azetines | Difunctionalization to install boryl and allyl groups; creates two new stereocenters. acs.org | High enantioselectivity. acs.org |

| Iodine-mediated formal [2+2] cycloaddition | One-pot reaction of α-amidomalonates and enones. nih.gov | High diastereoselectivity. nih.gov |

| Reduction of β-lactams | Established method; generally retains stereochemistry. acs.org | Diastereoselective for trans-isomers with specific reagents. rsc.org |

Chiral auxiliaries offer a reliable method for inducing stereoselectivity in the synthesis of azetidine derivatives. The auxiliary, a chiral molecule temporarily incorporated into the reacting substrate, directs the stereochemical course of a reaction before being cleaved to afford the desired enantiomerically enriched product.

A prominent example is the use of Ellman's tert-butanesulfinamide chiral auxiliary. This approach has been successfully applied to the synthesis of enantioenriched C2-substituted azetidines starting from achiral materials. acs.org The method is scalable and provides access to a broad range of azetidines with aryl, vinyl, and alkyl substituents. acs.org The diastereomeric products can often be separated by chromatography before the auxiliary is removed. acs.org

(R)-2-Phenylglycine has also been employed as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones, which are valuable precursors to azetidines. scispace.com The stereocenter of the chiral auxiliary dictates the absolute stereochemistry of the newly formed stereogenic centers in the β-lactam ring. scispace.com

Another strategy involves using (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source for the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org The absolute configuration of one of the products was confirmed by X-ray crystallography, demonstrating the effective stereocontrol exerted by the chiral amine. rsc.org

The synthesis of azetidine-2-carboxylic acid enantiomers has been achieved using optically active α-methylbenzylamine as a chiral auxiliary in a process that involves intramolecular alkylation to form the azetidine ring. researchgate.net

| Chiral Auxiliary | Application | Key Advantages |

| tert-Butanesulfinamide | Synthesis of enantioenriched C2-substituted azetidines. acs.org | Inexpensive, commercially available in both enantiomers, provides strong chiral induction, and acts as a cleavable protecting group. acs.org |

| (R)-2-Phenylglycine | Asymmetric synthesis of 2-azetidinones. scispace.com | Controls the absolute stereochemistry of the newly formed stereogenic centers. scispace.com |

| (S)-1-Phenylethylamine | Synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org | Acts as both a chiral auxiliary and a nitrogen source. rsc.org |

| α-Methylbenzylamine | Synthesis of azetidine-2-carboxylic acid enantiomers. researchgate.net | Enables stereocontrol in intramolecular alkylation reactions. researchgate.net |

Functionalization Strategies on the Azetidine Ring System

Direct functionalization of the pre-formed azetidine ring provides a versatile and efficient route to a wide array of derivatives, avoiding the need for de novo ring synthesis for each new analogue.

Direct C(sp³)–H functionalization of azetidines is a powerful strategy for introducing molecular complexity. rsc.org This approach allows for the conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds.

Recent advances have enabled the direct and stereoselective C(sp³)–H functionalization of azetidines. rsc.org For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org The selective activation of benzylic C(sp³)–H bonds is a particularly attractive strategy. nih.gov Copper-catalyzed systems have been developed for the intermolecular enantioselective benzylic C(sp³)–H amination, providing a direct route to chiral benzylic amines. chemrxiv.orgresearchgate.net

Alkylation of the azetidine ring can also be achieved through various methods. Reductive alkylation and simple alkylation reactions have been used to selectively functionalize substituent nitrogen atoms on the azetidine scaffold. rsc.org Iron-catalyzed thiol alkylation of N-Cbz azetidinols provides a mild and efficient route to 3-aryl-3-sulfanyl azetidines. acs.org

Furthermore, the strain-release homologation of 1-azabicyclo[1.1.0]butanes allows for the rapid construction of bis-functionalized azetidines through reaction with organometal reagents in the presence of a copper catalyst. organic-chemistry.org This method is applicable to the introduction of alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aryl groups attached to the azetidine nitrogen. The azetidine ring itself can act as a directing metalating group (DMG), facilitating the deprotonation of the ortho-position of an N-aryl substituent. researchgate.netwikipedia.org The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce new substituents. semanticscholar.org

Lithiation can also be directed to the α-position of the azetidine ring. The choice of the N-protecting group is crucial for controlling the regioselectivity of the lithiation. For example, N-thiopivaloyl and N-tert-butoxythiocarbonyl groups can direct lithiation to either the C2 or C4 position of a substituted azetidine. acs.org The stereoselectivity of these reactions can be high, and the lithiated intermediates can exhibit interesting dynamic behavior, sometimes leading to a stereoconvergent outcome upon quenching with an electrophile. uniba.itresearchgate.net

Flow chemistry has been employed for the telescoped generation, lithiation, and electrophilic trapping of highly strained 1-azabicyclo[1.1.0]butanes, allowing for controlled and safe C3-functionalization. nih.gov

The introduction of a halogen atom onto the azetidine ring provides a versatile handle for further functionalization through cross-coupling reactions. 3-Haloazetidines, such as tert-butyl 3-iodoazetidine-1-carboxylate, are valuable building blocks that can be converted to organozinc reagents and subsequently used in palladium-catalyzed cross-coupling reactions with (hetero)aryl halides. semanticscholar.org

An improved, gram-scale synthesis of protected 3-haloazetidines has been developed from allylamine, proceeding through the in situ formation of 1-azabicyclo[1.1.0]butane. semanticscholar.org This method allows for the efficient preparation of both 3-iodo- and 3-bromoazetidines. semanticscholar.org These halogenated azetidines are precursors for a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and metallaphotoredox-catalyzed couplings, enabling the synthesis of 3-aryl- and 3-heteroarylazetidines. semanticscholar.orgprinceton.edumdpi.com

Functionalization Strategies on the 2-Methylbenzyl Moiety

The 2-methylbenzyl group attached to the azetidine nitrogen offers multiple sites for chemical modification, including the aromatic ring and the benzylic methyl group. These functionalizations allow for the systematic alteration of the compound's steric and electronic properties.

Ortho-Lithiation and Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org In the case of N-benzylamine derivatives, the nitrogen atom can act as a directing metalation group (DMG), coordinating to an organolithium reagent and facilitating deprotonation at the ortho-position of the aromatic ring. wikipedia.orgnih.gov For this compound, the tertiary amine of the azetidine ring is expected to serve as a DMG.

However, the reaction is complicated by the presence of other acidic protons. Competing deprotonation can occur at the benzylic methylene (B1212753) group (the CH2 connecting the benzyl group to the azetidine) and at the methyl group on the aromatic ring (lateral lithiation). uwindsor.canih.gov The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium (B1581126), or tert-butyllithium) and the reaction conditions (solvent, temperature, and presence of additives like N,N,N',N'-tetramethylethylenediamine - TMEDA) can influence the selectivity of the lithiation. uwindsor.cacardiff.ac.uk

Table 1: Potential Products from Ortho-Lithiation and Electrophilic Quenching of this compound

| Electrophile (E+) | Potential Product |

| D2O | 1-(3-Deuterio-2-methylbenzyl)azetidine |

| (CH3)2SO4 | 1-(2,3-Dimethylbenzyl)azetidine |

| I2 | 1-(3-Iodo-2-methylbenzyl)azetidine |

| CO2 | 3-((Azetidin-1-yl)methyl)-2-methylbenzoic acid |

| DMF | 3-((Azetidin-1-yl)methyl)-2-methylbenzaldehyde |

Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) provides another avenue for the functionalization of the 2-methylbenzyl moiety. The 'azetidinylmethyl' substituent is anticipated to be an activating, ortho-, para-directing group due to the inductive effect and the potential for resonance participation of the nitrogen lone pair. The methyl group is also an activating, ortho-, para-director.

In this compound, the directing effects of both groups will influence the position of substitution. The incoming electrophile will be directed to the positions ortho and para to both the azetidinylmethyl and the methyl groups. Steric hindrance from the azetidine ring and the adjacent methyl group will likely play a crucial role in determining the final product distribution. Nitration and halogenation are common EAS reactions. For instance, nitration of N-benzylazetidine derivatives has been reported, suggesting the feasibility of such reactions on this scaffold. acsmedchem.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Isomers |

| Nitration | HNO3, H2SO4 | 1-(4-Nitro-2-methylbenzyl)azetidine, 1-(6-Nitro-2-methylbenzyl)azetidine |

| Bromination | Br2, FeBr3 | 1-(4-Bromo-2-methylbenzyl)azetidine, 1-(6-Bromo-2-methylbenzyl)azetidine |

| Chlorination | Cl2, AlCl3 | 1-(4-Chloro-2-methylbenzyl)azetidine, 1-(6-Chloro-2-methylbenzyl)azetidine |

Side-Chain Modifications of the Methylbenzyl Group

The methyl group on the benzyl ring is another site for functionalization, which can be achieved through oxidation or radical halogenation.

Oxidation: The benzylic methyl group can be oxidized to various functional groups, most commonly a carboxylic acid. thieme-connect.de Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) in acidic or basic conditions are typically employed for this transformation. khanacademy.org Careful control of the reaction conditions is necessary to prevent over-oxidation or degradation of the azetidine ring. The resulting carboxylic acid can then serve as a handle for further derivatization, such as amide or ester formation.

Radical Halogenation: The benzylic hydrogens of the methyl group are susceptible to radical substitution. wikipedia.org This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation. youtube.comlibretexts.org This method selectively introduces a halogen, usually bromine, onto the methyl group, yielding 1-(2-(bromomethyl)benzyl)azetidine. This benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Table 3: Products of Side-Chain Modification of this compound

| Reaction | Reagents | Product |

| Oxidation | KMnO4, H+/heat | 2-((Azetidin-1-yl)methyl)benzoic acid |

| Radical Bromination | NBS, AIBN | 1-(2-(Bromomethyl)benzyl)azetidine |

Chemical Reactivity and Transformations of 1 2 Methylbenzyl Azetidine Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

Ring-opening reactions are a hallmark of azetidine chemistry, driven by the release of inherent ring strain. These transformations provide a powerful method for synthesizing functionalized acyclic amines. For the reaction to proceed, the azetidine ring typically requires activation to enhance the electrophilicity of the ring carbons.

Nucleophilic ring-opening is a common transformation for azetidines but generally requires activation of the ring nitrogen. nih.gov The nitrogen atom in 1-(2-methylbenzyl)azetidine can be quaternized by alkylating agents or protonated by acids to form a reactive azetidinium ion. nih.govthieme-connect.com This positively charged intermediate is highly susceptible to nucleophilic attack.

The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic α-carbons (the carbon atoms adjacent to the nitrogen), leading to the cleavage of a carbon-nitrogen bond. nih.gov The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn In many cases, nucleophiles preferentially attack the less substituted carbon atom. nih.govmagtech.com.cn However, substituents that can stabilize a positive charge in the transition state, such as aryl or vinyl groups, can direct the nucleophile to the more substituted carbon. magtech.com.cn A variety of nucleophiles have been employed in these reactions, leading to a diverse array of γ-substituted propylamines. thieme-connect.comresearchgate.netorganic-chemistry.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines

| Nucleophile Source | Nucleophile | Product Type |

| Sodium Azide | N₃⁻ | γ-Azido amine |

| Benzylamine | PhCH₂NH₂ | γ-Diamino compound |

| Sodium Acetate | AcO⁻ | γ-Amino acetate |

| Alkoxides | RO⁻ | γ-Amino ether |

| Halide Ions (e.g., F⁻, Cl⁻) | F⁻, Cl⁻ | γ-Halo amine |

Ring Expansion Reactions to Higher-Membered Heterocycles

The strain within the azetidine ring can also be harnessed to drive ring expansion reactions, providing access to larger, more stable heterocyclic systems such as pyrrolidines (five-membered) and piperidines (six-membered).

A key method for one-carbon ring expansion is the Stevens rearrangement. magtech.com.cn This process typically involves the formation of an azetidinium ylide, which can be generated by the reaction of an azetidine with a carbene, often sourced from a diazo compound in the presence of a copper catalyst. chemrxiv.org The resulting ylide undergoes a nih.govbris.ac.uk-rearrangement, where one of the α-carbon atoms of the azetidine ring migrates to the external carbene carbon, effectively inserting it into the ring and forming a pyrrolidine (B122466). chemrxiv.orgnih.gov

Another type of ring expansion involves the acid-mediated transformation of N-protected 2,2-disubstituted azetidines. For instance, azetidines bearing carbamate (B1207046) protecting groups (like Boc or Cbz) and substituted with both an ester and an aryl group at the C2 position can undergo a rapid ring expansion to form six-membered 1,3-oxazinan-2-ones in excellent yields. imperial.ac.ukresearchgate.net

Table 2: Selected Ring Expansion Reactions of Azetidine Derivatives

| Reaction Type | Reagents | Product Heterocycle |

| Stevens Rearrangement | Diazo compound, Copper catalyst | Pyrrolidine |

| Acid-Mediated Expansion | Brønsted acid (on 2-ester-2-aryl-azetidine carbamates) | 1,3-Oxazinan-2-one |

Electrophilic and Nucleophilic Substitution Reactions

Functionalization of the azetidine ring can also occur without ring cleavage through substitution reactions. Electrophilic substitution at a ring carbon is a particularly powerful method for creating substituted azetidine derivatives.

This transformation is typically achieved by first deprotonating one of the α-carbons using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a ligand like TMEDA. acs.org This step generates a highly reactive α-lithioazetidine, which is a potent carbanionic nucleophile. The choice of the N-substituent is critical, as groups like N-thiopivaloyl or N-tert-butoxythiocarbonyl (N-Botc) can direct the site of lithiation and stabilize the resulting anion. acs.orgthieme-connect.com This lithiated intermediate can then be "trapped" with a wide range of electrophiles to install various substituents at the α-position. rsc.org

Table 3: Electrophiles Used in Trapping of α-Lithioazetidines

| Electrophile Class | Example Electrophile | Resulting Substituent |

| Alkyl Halides | Methyl Iodide (MeI) | Methyl (-CH₃) |

| Carbonyl Compounds | Acetone, Benzaldehyde | Hydroxyalkyl (-C(OH)R₂) |

| Silyl Halides | Trimethylsilyl Chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |

| Disulfides | Diphenyl Disulfide | Phenylthio (-SPh) |

Oxidation Reactions and Rearrangements (e.g., N-Oxides)

The tertiary nitrogen atom in this compound is susceptible to oxidation. Treatment with common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) converts the amine into the corresponding N-oxide. Amine oxides are versatile intermediates that can undergo various subsequent reactions.

Upon treatment with a strong base like lithium diisopropylamide (LDA), azetidine N-oxides can be deprotonated at a carbon adjacent to the nitrogen. The resulting anion can then undergo rearrangement. researchgate.net One such pathway is a Stevens-like rearrangement, which can lead to the formation of hydroxylamines. researchgate.net These transformations expand the synthetic utility of the azetidine scaffold by allowing for the introduction of oxygen functionality and skeletal reorganization.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a diverse set of tools for the functionalization of azetidine derivatives. Copper and palladium are among the most utilized metals for these transformations.

Copper-catalyzed reactions are particularly notable. For instance, the intramolecular C–N bond coupling of a 1-(2-bromobenzyl)azetidine (B13669209) derivative can be achieved using a copper catalyst to synthesize azetidine-fused 1,4-diazepine systems. nih.gov Furthermore, photo-induced copper catalysis enables the [3+1] radical cyclization of aliphatic amines with alkynes to produce azetidines. nih.gov Another powerful copper-catalyzed method involves the anti-Baldwin 4-exo-dig radical cyclization of ynamides to form azetidines. nih.gov

Palladium catalysis is also effective for functionalizing the azetidine ring. For example, Hiyama cross-coupling reactions between 3-iodoazetidine (B8093280) and various arylsilanes, catalyzed by a palladium complex, can be used to synthesize 3-arylazetidines under mild conditions. organic-chemistry.org

Table 4: Examples of Transition Metal-Catalyzed Reactions

| Metal Catalyst | Reaction Type | Substrate Type | Product |

| Copper(I) | Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine | Azetidine-fused 1,4-diazepine |

| Copper(I) | Photo-induced Radical Cyclization | Ynamide | Exocyclic-unsaturated Azetidine |

| Palladium(0) | Hiyama Cross-Coupling | 3-Iodoazetidine | 3-Arylazetidine |

Spectroscopic and Structural Characterization of 1 2 Methylbenzyl Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 1-(2-Methylbenzyl)azetidine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopy provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring, the benzylic methylene (B1212753) bridge, the aromatic ring, and the methyl group. Based on data from analogous compounds like 1-(2-methylbenzyl)piperidine, the aromatic protons would appear in the downfield region (δ 7.0–7.4 ppm). rsc.org The benzylic protons (Ar-CH ₂-N) would likely resonate as a singlet around δ 3.5 ppm. The protons on the four-membered azetidine ring are expected to show more complex patterns due to the ring's constrained nature; the protons at the C2 and C4 positions (adjacent to the nitrogen) would appear as triplets around δ 3.2-3.4 ppm, while the C3 protons would be a quintet further upfield at approximately δ 2.0-2.2 ppm. The methyl group on the benzene (B151609) ring would produce a sharp singlet around δ 2.3 ppm. rsc.org

¹³C NMR Spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would display signals for each unique carbon atom. Heteronuclear NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) are used to correlate each proton signal directly to its attached carbon, confirming assignments. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure, for instance, by connecting the benzylic carbon to the protons on the azetidine ring. beilstein-journals.org

The following table details the predicted chemical shifts for this compound, extrapolated from data for closely related structures. rsc.orgrsc.org

| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1' | Benzylic CH₂ | ~3.5 (s, 2H) | ~61.0 |

| 2, 4 | Azetidine CH₂ (α to N) | ~3.3 (t, 4H) | ~55.0 |

| 3 | Azetidine CH₂ (β to N) | ~2.1 (quintet, 2H) | ~18.0 |

| Ar-CH₃ | Methyl | ~2.3 (s, 3H) | ~19.0 |

| Ar-C1 | Aromatic C (ipso to CH₂) | - | ~137.0 |

| Ar-C2 | Aromatic C (ipso to CH₃) | - | ~136.0 |

| Ar-C3 to C6 | Aromatic CH | ~7.1-7.3 (m, 4H) | ~126.0-130.0 |

While this compound itself is not chiral, NMR techniques are vital for analyzing the conformation of the azetidine ring. The four-membered ring is not planar and undergoes rapid puckering at room temperature. The magnitude of the proton-proton coupling constants (³J values) between adjacent protons on the ring can provide insight into the dihedral angles and, consequently, the preferred ring conformation. researchgate.net

For substituted azetidine derivatives, the Nuclear Overhauser Effect (NOE) is indispensable for determining stereochemistry. researchgate.net An NOE experiment detects protons that are close in space, regardless of whether they are connected by bonds. For this compound, an NOE correlation would be expected between the benzylic methylene protons and the protons at the 2 and 4 positions of the azetidine ring, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₁₁H₁₅N, giving a monoisotopic mass of approximately 161.1204 Da.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The most characteristic fragmentation pathway for N-benzyl amines is the cleavage of the benzylic C-N bond. miamioh.edu This process is highly favored as it leads to the formation of a stable 2-methylbenzyl cation (m/z 105). This cation can further rearrange to the even more stable methyltropylium ion, also at m/z 105. This peak is expected to be the base peak (most intense) in the mass spectrum. Other significant fragments would arise from the azetidine ring itself.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 161 | [M]⁺ | [C₁₁H₁₅N]⁺ | Molecular Ion |

| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Benzylic C-N cleavage (Base Peak) |

| 56 | [C₃H₄N]⁺ | [C₃H₄N]⁺ | Loss of methylbenzyl radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Loss of methyl from m/z 105 (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would confirm the presence of the aromatic ring, the azetidine ring, and aliphatic C-H bonds.

Key expected absorption bands include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3010-3070 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the methyl, methylene, and azetidine groups. masterorganicchemistry.com

Aromatic C=C Stretch: Two to three bands of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring. vscht.cz

C-N Stretch: A medium intensity band in the fingerprint region, typically around 1100-1200 cm⁻¹, corresponding to the tertiary amine C-N bond.

Out-of-Plane (OOP) Bending: A strong band in the 730-770 cm⁻¹ region, indicative of ortho-disubstitution on the benzene ring.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3010-3070 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1580-1600, 1450-1490 | C=C Stretch | Aromatic Ring |

| 1100-1200 | C-N Stretch | Tertiary Amine (Azetidine) |

| 730-770 | C-H Out-of-Plane Bend | ortho-Disubstituted Aromatic |

Advanced Spectroscopic and Diffractometric Techniques (e.g., X-ray Crystallography for related derivatives)

For an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the definitive technique. This method would require growing a suitable single crystal of this compound or a crystalline salt derivative (e.g., a hydrochloride or picrate (B76445) salt).

While no crystal structure for this compound itself has been reported, analysis of related structures, such as N-benzyl benzimidazole (B57391) derivatives, demonstrates the power of this technique. researchgate.netsemanticscholar.org A successful crystallographic analysis would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the azetidine and aromatic rings.

Ring Conformation: Quantifying the degree of puckering in the four-membered azetidine ring.

Molecular Packing: Revealing how molecules arrange themselves in the crystal lattice through intermolecular forces.

Torsional Angles: Defining the spatial orientation of the 2-methylbenzyl group relative to the plane of the azetidine ring.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for the purification of this compound after its synthesis and for assessing its final purity.

Flash Column Chromatography: This is the standard method for purification on a preparative scale. The crude product would be loaded onto a column of silica (B1680970) gel and eluted with a non-polar/polar solvent mixture, such as hexane (B92381) and ethyl acetate. The separation is based on the differential adsorption of the compound and impurities to the silica stationary phase.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), this technique can effectively separate the compound from any residual starting materials or byproducts, allowing for a precise quantification of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, typically using a reversed-phase column (e.g., C18) with a mobile phase such as a buffered acetonitrile/water mixture. HPLC is particularly useful for analyzing less volatile impurities that may not be detected by GC. beilstein-journals.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic structure and energetics of 1-(2-methylbenzyl)azetidine. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a higher propensity to engage in chemical reactions. For instance, in studies of similar heterocyclic compounds, DFT calculations have been used to correlate electronic properties with observed reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting sites of interaction with other molecules. For this compound, the nitrogen atom of the azetidine (B1206935) ring is expected to be a region of high electron density, making it a likely site for protonation or interaction with electrophiles.

Table 1: Illustrative Data from Quantum Chemical Calculations for this compound

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 1.8 D | Provides insight into the molecule's polarity. |

Note: The values in this table are illustrative and represent the type of data that would be obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. osti.gov By simulating the motions of atoms and bonds at a given temperature, MD simulations can explore the conformational landscape and identify the most populated conformational states. osti.gov These simulations can also reveal information about the flexibility of different parts of the molecule and the time scales of conformational changes. Such studies on other nitrogen-containing heterocycles have demonstrated the importance of conformational flexibility in their biological activity.

Table 2: Illustrative Conformational States of this compound from a Simulated Trajectory

| Conformer | Dihedral Angle (°C) (N-C-C-Caromatic) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 0.0 | 45 |

| B | 180 | 1.2 | 30 |

| C | -60 | 1.5 | 25 |

Note: This table presents a hypothetical outcome of a conformational analysis, illustrating how different conformers might be populated.

Reaction Mechanism Elucidation via Computational Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, the synthesis of azetidines can proceed through various routes, and computational studies can help to understand the underlying mechanisms. researchgate.net For reactions involving the azetidine ring, such as ring-opening or substitution reactions, computational modeling can predict the most likely pathways and the factors that influence the reaction's outcome. DFT calculations are commonly employed to model the geometries of reactants, products, and transition states, providing a detailed atomistic view of the reaction process. This approach has been successfully applied to understand the mechanisms of chemiluminescence reactions in other nitrogen-containing heterocycles.

In Silico Approaches for Predicting Chemical Behavior

In silico methods encompass a broad range of computational techniques used to predict the chemical and biological properties of molecules. For this compound, these approaches can be used to estimate a variety of properties without the need for laboratory experiments.

Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the structural features of this compound and related compounds with their observed chemical or biological activities. Although specific QSAR studies on this compound are not available, the principles can be applied. Molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a biological target, such as an enzyme or receptor. researchgate.net This is a widely used technique in drug discovery to screen potential drug candidates. researchgate.net

Furthermore, in silico tools can predict physicochemical properties such as solubility, lipophilicity (logP), and pKa. These properties are crucial for understanding the compound's behavior in different environments and for designing applications in areas like materials science or medicinal chemistry.

Table 3: Illustrative Predicted Physicochemical Properties of this compound

| Property | Predicted Value (Illustrative) | Method |

| logP | 2.5 | ALOGPS |

| Aqueous Solubility | 0.5 g/L | ESOL |

| pKa (conjugate acid) | 9.8 | ACD/Labs |

Note: The values in this table are for illustrative purposes to show the types of predictions made by in silico tools.

Applications in Chemical Biology and Advanced Materials Research

Azetidines as Chemical Scaffolds for Library Synthesis

The synthesis of diverse collections of molecules, or libraries, is a cornerstone of modern drug discovery. Azetidine-based scaffolds are particularly valuable in this context. Researchers have developed methods for the synthesis and diversification of densely functionalized azetidine (B1206935) rings to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov These complex structures allow for the exploration of new chemical space, which is crucial for identifying novel drug candidates. nih.gov

One significant application has been in the development of lead-like libraries focused on the central nervous system (CNS). nih.govnih.gov For a drug to be effective in the CNS, it must be able to cross the blood-brain barrier, which requires specific physicochemical properties. nih.gov By using azetidine cores, scientists can build libraries of compounds "pre-optimized" with CNS drug-like characteristics. nih.gov The synthesis of a 1976-membered library of spirocyclic azetidines highlights the utility of this scaffold in generating large and diverse molecular collections for high-throughput screening. nih.gov The stable yet versatile nature of the azetidine ring makes it an ideal starting point for creating these complex molecular frameworks. enamine.net

| Advantage | Description | Reference |

|---|---|---|

| Structural Diversity | The azetidine ring can be functionalized to create a wide array of fused, bridged, and spirocyclic systems. | nih.govnih.gov |

| Access to New Chemical Space | Enables the generation of novel molecular frameworks not easily accessible through other synthetic routes. | nih.gov |

| Physicochemical Properties | Allows for the design of libraries with tailored properties, such as those required for CNS-active agents. | nih.govnih.gov |

| Scaffold Rigidity | The constrained ring provides a rigid core, which is beneficial for designing molecules with specific 3D shapes for receptor binding. | enamine.net |

Rational Design of Bioactive Probes and Ligands

The rational design of molecules that can interact with biological targets like proteins and enzymes is a key focus of chemical biology. The structure of 1-(2-Methylbenzyl)azetidine, with its rigid azetidine core and appended aromatic group, provides a clear example of how such molecules are designed for specific functions.

A central strategy in drug design is to create molecules that mimic the shape and electronic properties of a natural ligand—a concept known as pharmacophore mimicry. The azetidine ring is a valuable tool in this regard due to its ability to impart conformational constraint. rsc.org By locking rotatable bonds and restricting the spatial orientation of substituent groups, the azetidine scaffold reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency. enamine.net

For instance, in the structure of this compound, the four-membered ring fixes the position of the 2-methylbenzyl group relative to the nitrogen atom. This rigidity is crucial for designing molecules that fit precisely into a receptor's binding pocket. Azetidine derivatives have been successfully used as constrained analogues of gamma-aminobutyric acid (GABA) and beta-alanine. researchgate.net

Furthermore, azetidine-based amino acids are often used as mimics for proline in peptides. However, the smaller ring size of azetidine induces different conformational preferences. While proline tends to induce β-turns in a peptide chain, the four-membered azetidine ring preferentially stabilizes γ-turn-like conformations. acs.org This allows chemists to fine-tune the three-dimensional structure of peptides, which is critical for their biological activity. acs.orgnih.gov The development of potent inhibitors for targets like STAT3 has been achieved by replacing proline-based structures with azetidine-2-carboxamide analogues, resulting in compounds with sub-micromolar inhibitory activity. nih.govresearchgate.net

The specific chemical interactions between a ligand and its receptor determine its biological effect. The structure of this compound contains key features that can engage in various non-covalent interactions within a protein binding site.

The Azetidine Nitrogen: The nitrogen atom is a hydrogen bond acceptor and its protonated form can act as a hydrogen bond donor or participate in cation-π interactions with aromatic residues like tryptophan in a receptor active site. nih.gov

The Benzyl (B1604629) Group: The aromatic ring of the benzyl substituent can engage in hydrophobic interactions and T-shaped aromatic interactions with residues such as phenylalanine. nih.gov

The Methyl Group: The ortho-methyl substituent on the benzyl ring provides steric bulk that can influence the molecule's orientation within a binding pocket, potentially enhancing selectivity for a specific receptor subtype.

By modifying these features, chemists can systematically probe the binding requirements of a target receptor. For example, studies on biphenyl derivatives have shown that the heterocyclic moiety (like azetidine) often binds near the catalytic or anionic site of an enzyme, while the aromatic portions interact with hydrophobic regions. nih.gov This rational approach allows for the optimization of ligand affinity and selectivity.

Role of Azetidine Derivatives in Building Complex Molecular Architectures

Beyond their direct use as bioactive molecules, azetidines are valuable synthetic intermediates for constructing more complex chemical structures. clockss.orgmagtech.com.cn The inherent strain of the four-membered ring can be harnessed to drive ring-opening or ring-expansion reactions, providing access to other classes of compounds. rsc.org

Azetidines can serve as precursors to polyamines through ring-opening polymerization. rsc.org The polymerization can proceed through a cationic mechanism to form hyperbranched poly(trimethylenimine). rsc.org More controlled methods involving the ring-opening of activated azetidines can yield linear polyamines. rsc.org Enantiomerically pure azetidines are particularly useful as they can be converted into chiral diamines and amino alcohols, which are important building blocks and ligands in their own right. researchgate.net

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. Azetidine carboxylic acids are important building blocks for creating peptidomimetics and non-natural amino acid analogues. nih.gov

Azetidines in Catalysis Research and Organometallic Chemistry

The strained four-membered ring of the azetidine moiety makes it a unique and valuable scaffold in the field of asymmetric catalysis and organometallic chemistry. While specific catalytic applications for this compound are not extensively documented in current literature, the broader class of chiral azetidine-derived compounds has been successfully employed as both ligands for metal catalysts and as organocatalysts themselves.

The utility of azetidines in catalysis stems from their conformational rigidity and the stereochemical information that can be embedded in their structure. This rigidity allows for the precise positioning of substituents, which can effectively control the stereochemical outcome of a chemical reaction. Chiral, enantiomerically pure azetidines have been instrumental in the development of catalysts for a variety of asymmetric transformations. clockss.org

These azetidine-containing catalysts have been applied to a range of important chemical reactions. Their efficacy has been demonstrated in engendering asymmetry in reactions that are fundamental to organic synthesis.

Table 1: Examples of Asymmetric Reactions Catalyzed by Azetidine Derivatives

| Reaction Type | Catalyst Class |

|---|---|

| Friedel-Crafts Alkylations | Chiral Ligands / Organocatalysts |

| Henry (Nitroaldol) Reactions | Chiral Ligands / Organocatalysts |

In organometallic chemistry, azetidine derivatives are primarily explored as ligands that coordinate to a metal center. The nitrogen atom of the azetidine ring can act as a Lewis base, donating its lone pair of electrons to form a coordinate bond with a transition metal. The substituents on the azetidine ring can be tailored to influence the steric and electronic properties of the resulting metal complex, thereby tuning its reactivity and selectivity. Although N-heterocyclic carbenes (NHCs) are a dominant class of ligands in organometallic chemistry, the principles of ligand design and metal coordination are broadly applicable to other nitrogen-containing heterocycles like azetidines. carbene.de

Applications in Polymer Chemistry Research (e.g., Ring-Opening Polymerization)

The inherent ring strain of the azetidine heterocycle makes it a suitable monomer for ring-opening polymerization (ROP), a process that yields polyamines or polyimines. These polymers are of significant interest due to their potential applications in areas such as gene delivery, CO2 capture, and as precursors to other functional materials. The polymerization behavior of azetidines is highly dependent on the substituent attached to the nitrogen atom.

Research into the ring-opening polymerization of 1-benzylazetidine, a close structural analog of this compound, has demonstrated that these monomers can undergo cationic ring-opening polymerization (CROP). tandfonline.com In these processes, a cationic initiator attacks the nitrogen atom of the azetidine ring, creating a strained azetidinium ion. This active species is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain. youtube.com

A study on 1-benzylazetidine (BA) investigated its polymerization in bulk and in acetonitrile solution. tandfonline.com The polymerization was successfully initiated by cationic initiators at elevated temperatures, resulting in the formation of a powdery polymer. tandfonline.com

Table 2: Cationic Ring-Opening Polymerization of 1-Benzylazetidine (BA)

| Initiator | Solvent | Temperature | Polymer Structure |

|---|---|---|---|

| Methyl tosylate | Bulk | 60°C | Poly(1-benzylazetidine) |

| 3-hydroxy-1-propanesulfonic acid sultone (PS) | Bulk | 60°C | Poly(1-benzylazetidine) |

The polymerization of 1-benzylazetidine initiated with PS is proposed to proceed through a zwitterionic intermediate formed from the initial reaction between the monomer and the initiator. tandfonline.com The kinetics of this polymerization were studied to determine thermodynamic parameters such as the enthalpy and entropy of activation for the propagation step. tandfonline.com

In addition to cationic methods, anionic ring-opening polymerization (AROP) has been developed for N-sulfonylated azetidines. rsc.orgnsf.gov This process typically requires an anionic initiator and occurs at high temperatures. The nature of the substituent on the sulfonyl group can significantly impact the polymerization kinetics and the structure of the resulting polymer, leading to either linear or branched macromolecules. nsf.gov While an N-benzyl group like that in this compound does not activate the ring for AROP in the same way as a sulfonyl group, this research highlights the versatility of the azetidine ring in polymerization reactions under various ionic conditions.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Accessing Diverse Azetidine (B1206935) Structures

The development of efficient and versatile methods for the synthesis of azetidines remains a significant focus of contemporary organic chemistry. Traditional methods often require harsh reaction conditions or multi-step procedures. Emerging research is geared towards the development of more atom-economical and stereoselective routes. This includes the exploration of novel catalytic systems, such as those based on transition metals, for C-H activation and annulation reactions to construct the azetidine core. Photoredox catalysis and electro-organic synthesis are also being investigated as powerful tools to forge the strained four-membered ring under mild conditions. Furthermore, the development of one-pot and tandem reactions that allow for the rapid assembly of complex, functionalized azetidines from simple starting materials is a key area of future development.

Advanced Applications in Targeted Chemical Synthesis

The utility of azetidines as building blocks in targeted chemical synthesis is expanding beyond their traditional role as simple amine synthons. The inherent ring strain of the azetidine nucleus can be harnessed as a driving force for ring-opening reactions, providing access to a variety of functionalized acyclic amines with high stereochemical control. This "strain-release" strategy is being increasingly employed in the synthesis of complex natural products and pharmaceutically active molecules. Moreover, the rigid conformational nature of the azetidine ring is being exploited in the design of chiral ligands and catalysts for asymmetric synthesis, where the defined spatial orientation of substituents can induce high levels of stereoselectivity.

Integration of Azetidine Chemistry with Emerging Research Fields (e.g., Photoredox Catalysis, Flow Chemistry)

The integration of azetidine chemistry with cutting-edge technologies is opening up new avenues for research and development. Photoredox catalysis, which utilizes visible light to initiate chemical reactions, offers a mild and sustainable approach to the synthesis and functionalization of azetidines. This includes methods for C-H functionalization, cross-coupling reactions, and the construction of the azetidine ring itself.

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, presents several advantages for azetidine synthesis, including improved safety, scalability, and reaction control. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can be particularly beneficial for managing the reactivity of strained intermediates and for optimizing reaction yields and selectivity. The combination of these emerging fields with azetidine chemistry is expected to lead to the development of more efficient, sustainable, and scalable synthetic processes.

Development of Azetidine-Based Molecular Tools for Chemical Biology

The unique physicochemical properties of the azetidine moiety, such as its compact size, conformational rigidity, and ability to act as a hydrogen bond acceptor, make it an attractive scaffold for the development of molecular tools for chemical biology. Azetidine-containing probes and labels are being designed to study biological processes and to identify and validate new drug targets. For example, azetidine derivatives can be incorporated into bioactive molecules to modulate their pharmacological properties, such as metabolic stability, cell permeability, and target-binding affinity. Furthermore, the development of photo-activatable or "clickable" azetidine derivatives allows for their use in activity-based protein profiling and other advanced chemical biology techniques to investigate the function and interactions of proteins in living systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-Methylbenzyl)azetidine, and how are reaction conditions optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives are often functionalized using alkylation reactions with substituted benzyl halides. Optimization typically involves screening catalysts (e.g., NiBr2), ligands (e.g., phosphine-based L2), and solvents (e.g., toluene) to enhance yield and selectivity . Temperature control (e.g., reflux conditions) and stoichiometric ratios are critical variables. Characterization via NMR and NMR is essential to confirm structural integrity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from related analogs?

- Methodological Answer : NMR typically shows distinct signals for the azetidine ring protons (δ 3.0–4.0 ppm) and the methylbenzyl group (aromatic protons at δ 6.5–7.5 ppm, methyl at δ 2.3–2.5 ppm). NMR confirms the azetidine ring carbons (45–55 ppm) and the methylbenzyl substituent. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 175 for CHN) and fragmentation patterns to differentiate analogs .

Q. What are the common impurities or byproducts in this compound synthesis, and how are they identified?

- Methodological Answer : Impurities often arise from incomplete alkylation (e.g., unreacted azetidine) or regioisomers (e.g., 3-methylbenzyl analogs). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is used for separation. Tandem LC-MS or GC-MS helps identify low-abundance species. Pharmacopeial guidelines (e.g., USP) recommend thresholds (<0.1% for critical impurities) .

Advanced Research Questions

Q. How can catalytic systems be optimized for stereoselective functionalization of this compound?

- Methodological Answer : Transition-metal catalysts (e.g., Ag(I) or Pd) enable stereocontrol in azetidine ring-opening or cross-coupling reactions. For example, Ag(I)-catalyzed ring-opening with dinucleophiles (e.g., alcohols, amines) requires ligand tuning (e.g., chiral bisphosphines) and solvent polarity adjustments to favor enantiomeric excess (>90% ee). Kinetic studies (e.g., Eyring plots) help elucidate activation barriers .

Q. What strategies improve the blood-brain barrier (BBB) permeability of azetidine-containing drug candidates?

- Methodological Answer : Structural modifications inspired by neurotransmitters (e.g., introducing polar groups like hydroxyls or fluorine) enhance BBB penetration. Computational modeling (e.g., LogP < 3, polar surface area < 60 Ų) guides design. In vitro assays (e.g., PAMPA-BBB) validate permeability, while in vivo imaging (e.g., PET with -labeled analogs) tracks brain uptake .

Q. How do reaction mechanisms differ between azetidine ring-opening and ring-expansion pathways under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, azetidine protonation at nitrogen facilitates nucleophilic attack (e.g., SN2 ring-opening), while basic conditions promote deprotonation and radical intermediates. Isotopic labeling (e.g., -azetidine) and DFT calculations reveal transition states. For example, BBr-mediated reactions favor electrophilic ring expansion via carbocation intermediates .

Q. What are the challenges in synthesizing and stabilizing this compound metal complexes for catalytic or biomedical applications?

- Methodological Answer : Coordination with transition metals (e.g., Cu(II), Ag(I)) requires inert atmospheres and low-temperature conditions to prevent oxidation. Chelating ligands (e.g., hydrazinecarbodithioates) stabilize complexes. Characterization via X-ray crystallography and EPR spectroscopy confirms geometry and redox activity. Stability assays (e.g., TGA) assess thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.